molecular formula C10H14N4O2 B8751217 Methyl 5-(piperazin-1-yl)pyrazine-2-carboxylate

Methyl 5-(piperazin-1-yl)pyrazine-2-carboxylate

Cat. No.: B8751217
M. Wt: 222.24 g/mol
InChI Key: KPQFSOUABCQXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(piperazin-1-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both piperazine and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(piperazin-1-yl)pyrazine-2-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired compound with high yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(piperazin-1-yl)pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-(piperazin-1-yl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(piperazin-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyrazine derivatives, such as:

Uniqueness

Methyl 5-(piperazin-1-yl)pyrazine-2-carboxylate is unique due to its specific combination of piperazine and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 5-piperazin-1-ylpyrazine-2-carboxylate

InChI

InChI=1S/C10H14N4O2/c1-16-10(15)8-6-13-9(7-12-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3

InChI Key

KPQFSOUABCQXFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=N1)N2CCNCC2

Origin of Product

United States

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